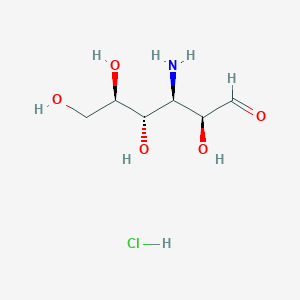

3-Amino-3-deoxy-D-mannose HCl

Description

The Significance of 3-Amino-3-deoxy-D-mannose Hydrochloride within Glycobiology

In the field of glycobiology, which studies the structure, biosynthesis, and biology of saccharides, 3-Amino-3-deoxy-D-mannose hydrochloride holds a special place. Its amino group enhances its reactivity and allows for specific interactions with enzymes, making it an important molecule for investigating glycosylation processes. scbt.com Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical cellular function, and alterations in this process are associated with various diseases.

The compound's structure allows for effective hydrogen bonding, which contributes to its solubility and stability in solutions used in laboratory settings. scbt.com Researchers utilize 3-Amino-3-deoxy-D-mannose hydrochloride to delve into the molecular activities and physiological effects of amino sugars on living organisms. americanchemicalsuppliers.com Its involvement in various metabolic pathways allows for the study of cellular signaling and the influence of amino sugars on these complex systems. scbt.com

Contextualizing Amino Sugars in Advanced Biochemical Systems

Amino sugars, the class of compounds to which 3-Amino-3-deoxy-D-mannose hydrochloride belongs, are fundamental components of more complex carbohydrates like disaccharides and polysaccharides. These simple sugars are not only building blocks but also crucial for energy metabolism. scbt.com The presence of an amino group provides distinct reaction kinetics, which can impact their role in a variety of biochemical processes. scbt.com

In advanced biochemical systems, amino sugars are integral to the structure of glycoproteins and glycolipids, which are essential for cell signaling and molecular recognition. The study of compounds like 3-Amino-3-deoxy-D-mannose hydrochloride provides valuable insights into these fundamental biological mechanisms. Furthermore, this amino sugar serves as an essential precursor for the synthesis of significant biological molecules, including lipopolysaccharides and glycoproteins. americanchemicalsuppliers.com Its utility extends to the development of glycoconjugates and the synthesis of complex oligosaccharides, highlighting its versatility as a research tool.

Chemical and Physical Properties

The physicochemical properties of 3-Amino-3-deoxy-D-mannose hydrochloride are crucial for its application in research. These properties are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO₅ |

| Molecular Weight | 215.63 g/mol |

| CAS Number | 69880-85-9 |

| Appearance | White to Pale Beige Solid |

| Storage | -20°C, Hygroscopic |

Data sourced from multiple references. americanchemicalsuppliers.comnih.govimpurity.com

Applications in Scientific Research

The unique characteristics of 3-Amino-3-deoxy-D-mannose hydrochloride make it a valuable compound in various areas of scientific inquiry.

One of its primary roles in research is as a precursor or building block in the synthesis of more complex molecules. americanchemicalsuppliers.com Its structure is particularly useful in carbohydrate chemistry for creating novel glycoconjugates and oligosaccharides. These synthesized molecules are then used to study biological processes or as potential therapeutic agents.

The compound is also instrumental in studies related to drug delivery systems and in exploring the underlying mechanisms of certain metabolic disorders. americanchemicalsuppliers.com Its potential antimicrobial attributes have also made it a subject of interest in the ongoing search for new agents to combat microbial invasions. americanchemicalsuppliers.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5+,6-;/m1./s1 |

InChI Key |

ADFOMBKCPIMCOO-PVCLPBLSSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C=O)O)N)O)O)O.Cl |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 Deoxy D Mannose Hydrochloride and Its Derivatives

Historical Development of 3-Amino-3-deoxy-D-mannose Hydrochloride Synthesis

The initial syntheses of this amino sugar were foundational, establishing viable, albeit complex, routes from readily available carbohydrate precursors.

One of the classic methods for preparing 3-amino-3-deoxy-D-mannose involves the cyclization of a dialdehyde with nitromethane. acs.org This strategy typically begins with a protected, readily available hexopyranoside, such as methyl α-D-glucopyranoside. nih.gov

The key steps of this process are:

Oxidative Cleavage: The vicinal diol at the C-2 and C-3 positions (or other suitable positions) of the starting sugar is cleaved using an oxidizing agent like sodium metaperiodate (NaIO₄). This reaction opens the pyranose ring to form a transient dialdehyde. nih.gov

Nitromethane Cyclization: The resulting dialdehyde undergoes a base-catalyzed cyclization with nitromethane (CH₃NO₂). This reaction, a type of nitroaldol or Henry reaction, forms a new six-membered ring containing a nitro group. This step establishes the carbon skeleton of the desired amino sugar.

Reduction and Hydrolysis: The nitro group of the cyclized product is then reduced to an amine (NH₂) using methods such as catalytic hydrogenation. Subsequent acidic hydrolysis removes the protecting groups and yields the final product as its hydrochloride salt.

This pathway provided a fundamental route to 3-amino-3-deoxyhexoses, laying the groundwork for more refined synthetic strategies. acs.org

Modern Chemical Synthesis Strategies for 3-Amino-3-deoxy-D-mannose Hydrochloride

Contemporary methods focus on improving efficiency, yield, and stereocontrol, particularly in the context of incorporating the amino sugar into more complex molecules like oligosaccharides and antibiotics.

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.orgwikipedia.org In the context of 3-amino-3-deoxy-D-mannose synthesis, this approach would typically involve:

Preparation of a 3-Keto Sugar: A suitable protected mannose derivative is oxidized at the C-3 position to generate a ketone (a 3-keto-mannopyranoside).

Imine Formation and Reduction: This keto-sugar is reacted with an ammonia source or a primary amine to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired amine.

A key advantage of this method is the ability to perform it as a "one-pot" reaction. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the starting ketone, preventing side reactions. masterorganicchemistry.comyoutube.comorganic-chemistry.org This technique offers a direct and high-yielding pathway to the 3-amino functionality.

For applications in medicinal chemistry and glycobiology, the direct and stereocontrolled formation of the glycosidic bond is paramount. The synthesis of β-mannosides is notoriously challenging due to the axial orientation of the C-2 substituent, which disfavors direct Sₙ2 attack at the anomeric center.

Research has led to highly stereocontrolled methods for synthesizing 3-amino-3-deoxy-β-mannopyranosides using specialized glycosyl donors. nih.govacs.orgnih.gov A successful strategy employs thioglycoside donors that are protected with a 4,6-O-benzylidene acetal. This acetal group locks the conformation of the pyranose ring, which is crucial for influencing the stereochemical outcome of the glycosylation. nih.govwayne.edu The reaction proceeds through a transient covalent glycosyl triflate intermediate, and high β-selectivity is achieved by minimizing the concentration of the α-selective oxocarbenium ion. nih.gov

The choice of the protecting group on the C-3 amino functionality has a profound impact on the stereoselectivity of the glycosylation reaction. nih.govacs.orgnih.gov The size and electronic properties of the protecting group influence the torsional interactions within the molecule as it transitions from the covalent triflate to the oxocarbenium ion, thereby dictating the α/β ratio of the product. nih.govnih.gov

Studies have shown that a benzylidene imine (a Schiff base) is the ideal protecting group for achieving high β-selectivity. nih.govacs.org This group is sterically similar to the benzyl ethers often used in highly β-selective mannosylation reactions. nih.gov In contrast, other common nitrogen protecting groups lead to poor β-selectivity or even favor the formation of the α-anomer.

Table 1: Effect of C-3 Nitrogen Protecting Group on Glycosylation Stereoselectivity

Stereocontrolled Glycosylation: Direct Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides

Chemo-Enzymatic Pathways for Amino Sugar Production

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic catalysis. nih.gov Enzymes such as glycosidases, phosphorylases, and transglycosylases can be used to form glycosidic bonds with exceptional regio- and stereocontrol under mild reaction conditions. researchgate.netresearchgate.net

In the context of producing amino sugars and their derivatives, a chemo-enzymatic approach could involve:

Enzymatic Glycosylation: Using an engineered glycosyltransferase or a glycoside hydrolase in reverse (transglycosylation) to attach a chemically synthesized 3-amino-3-deoxy-D-mannose donor to an acceptor molecule.

Enzymatic Modification: Employing enzymes to modify a precursor molecule. For instance, an enzymatic transamination reaction could potentially introduce the amino group at the C-3 position of a 3-keto sugar intermediate.

While specific, high-yielding chemo-enzymatic routes for the production of 3-amino-3-deoxy-D-mannose itself are still an area of active research, the principles have been successfully applied to the synthesis of other complex N-glycans and sugar derivatives. nih.govacs.org This approach holds promise for developing more sustainable and efficient methods for producing complex carbohydrates.

Synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride Analogues and Functionalized Derivatives

The strategic positioning of the amino group at the C-3 position of the D-mannose scaffold provides a versatile handle for chemical modifications, enabling the synthesis of a diverse array of analogues and functionalized derivatives. These synthetic efforts are crucial for probing biological pathways, developing therapeutic agents, and advancing the field of glycobiology. Methodologies often focus on modifying the C-3 amino group, altering hydroxyl groups at other positions, or a combination of both to achieve the desired molecular architecture and functionality.

A primary strategy for creating analogues involves the modification of the C-2 N-acetyl group in N-acetyl-D-mannosamine (ManNAc), a key precursor in sialic acid biosynthesis. For instance, non-natural ManNAc analogues have been developed to introduce specific functionalities onto cell surfaces. One such approach involves a five-step synthesis starting from commercially available D-mannosamine hydrochloride to produce peracetylated analogues containing pendant acetylthio- groups (Ac5ManNTGc) nih.gov. This method prioritizes the O-acetylation of hydroxyl groups before proceeding to N-acylation, allowing for the creation of derivatives that can be metabolically incorporated into the glycocalyx of living cells to display thiol functionalities nih.gov.

Further modifications have been explored at the C-3 and C-6 positions of the mannosamine (B8667444) structure to develop inhibitors of sialic acid biosynthesis. The synthesis of C-3-modified N-acetyl-D-mannosamines can begin from azido (B1232118) mannopyranoside precursors researchgate.net. The attachment of alkoxy residues at the C-3 position is accomplished through Williamson ether synthesis, yielding alkylated derivatives in good to excellent yields researchgate.net. Subsequent reduction of the azide (B81097) to an amine, followed by acylation, completes the synthesis researchgate.net. These C-3 modified analogues, such as 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose, have been shown to reduce cellular sialic acid concentrations by inhibiting the key enzyme UDP-GlcNAc-2-epimerase/ManNAc-kinase researchgate.net. Similarly, synthetically accessible C6-analogs of ManNAc have been developed and tested as potential inhibitors of the same enzyme researchgate.net.

Another significant class of derivatives includes deoxygenated analogues, most notably 3-amino-3,6-dideoxy-D-mannose (mycosamine). Mycosamine (B1206536) is a critical structural component of several antifungal agents, including amphotericin B nih.govsmolecule.com. The chemical synthesis of precursors to mycosamine often starts from D-glucose derivatives. A multi-step process can convert a protected glucofuranose into a 3-azido-3,6-dideoxy-glucofuranose intermediate through reactions that include sulfonation, azide displacement, and reduction nih.gov. This azido-sugar is a key precursor that can be further elaborated into glycosyl donors suitable for the synthesis of complex structures like mycosamine-containing glycoconjugates nih.gov.

The table below summarizes various synthetic strategies employed to generate analogues and derivatives of 3-amino-3-deoxy-D-mannose.

| Derivative/Analogue Class | Synthetic Strategy | Key Precursor(s) | Purpose/Application | Reference |

| C-3 Alkoxy ManNAc Analogues | Williamson ether synthesis followed by azide reduction and acylation. | Azido mannopyranosides | Inhibition of sialic acid biosynthesis. | researchgate.net |

| 3-amino-3,6-dideoxy-D-mannose (Mycosamine) Precursors | SN2-type reactions, deoxygenation, and azide displacement. | D-glucose or D-mannose derivatives | Synthesis of antifungal agents like Amphotericin B. | nih.govsmolecule.com |

| C-2 N-acyl Analogues with Thiol Groups | O-acetylation followed by N-acylation with a thiol-containing moiety. | D-mannosamine hydrochloride | Metabolic glycoengineering to display thiols on cell surfaces. | nih.gov |

| Fluorinated Analogues | Nucleophilic fluorination using reagents like DAST on protected sugar precursors. | Acylated/protected mannosamine derivatives | Modulation of protein affinity, metabolic stability, and lipophilicity. | beilstein-journals.org |

| C-3 Nitrogen-containing Derivatives | Synthesis from ManNAc to create 3-azido-3-deoxy and 3-N-tert-butyloxycarbonyl-3-deoxy derivatives. | N-acetyl-α,β-D-mannosamine (ManNAc) | Probing substrate specificity of enzymes like Neu5Ac aldolase. | nih.gov |

Fluorination represents another important functionalization strategy, used to create analogues with improved pharmacokinetic properties or altered biological activity. The introduction of fluorine at various positions of the sugar ring can be achieved through nucleophilic fluorination, often using reagents like diethylamino sulfurtrifluoride (DAST) beilstein-journals.org. These methods have been applied to produce a range of mono- and di-fluorinated N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) analogues, and similar principles can be applied to mannosamine derivatives to modulate their biological functions, such as inhibiting glycan biosynthesis beilstein-journals.org.

These synthetic methodologies highlight the chemical tractability of the 3-aminomannose scaffold, allowing for the creation of tailored molecules that serve as powerful tools in chemical biology and drug discovery.

Biochemical Roles and Molecular Mechanisms of 3 Amino 3 Deoxy D Mannose Hydrochloride

Participation in Glycosylation Processes and Glycoprotein (B1211001) Formation

The incorporation of monosaccharides into larger glycans, a process known as glycosylation, is fundamental to protein function and diversity. While direct utilization of 3-Amino-3-deoxy-D-mannose hydrochloride in natural glycoprotein synthesis is not established, its parent molecule, D-mannose, is a critical precursor. Mammals readily absorb mannose from the bloodstream for glycoprotein biosynthesis, a pathway that can be more significant than its derivation from glucose. nih.gov The liver, in particular, has a low activity of phosphomannose isomerase, the enzyme that would convert glucose-derived fructose-6-phosphate (B1210287) to mannose-6-phosphate, suggesting a reliance on direct mannose uptake for N-glycosylation. nih.gov

Amino sugars derived from mannose are essential building blocks for certain complex glycoconjugates. For instance, synthetic pathways have been developed for precursors to mycosamine (B1206536) (3-amino-3,6-dideoxy-D-mannose) and daunosamine (B1196630) (a 3-amino-6-deoxyhexose), highlighting the role of such mannose derivatives as glycosyl donors for the synthesis of antibiotics and other bioactive molecules. nih.govnih.gov As a synthetic, fluorinated monosaccharide, 3-Amino-3-deoxy-D-mannose HCl serves as a research tool for the modification of glycoconjugates and proteins.

Modulation of Cellular Signaling Cascades via Glycans

The glycans attached to proteins and lipids are not merely decorative; they are active participants in cellular signaling. The metabolism of mannose has been shown to directly influence key signaling pathways that control cell fate. Recent studies have revealed that augmenting mannose metabolism in T cells enhances the O-GlcNAcylation of β-catenin, a central component of the Wnt signaling pathway. nih.gov This modification preserves the expression of the transcription factor Tcf7 and maintains the epigenetic "stemness" of the T cells, promoting stem-like programs and preventing exhaustion. nih.gov

Furthermore, D-mannose can stimulate the differentiation of regulatory T cells by promoting the activation of latent Transforming Growth Factor-β (TGF-β). nih.govmanchester.ac.uk This activation is mediated by the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) generated through fatty acid oxidation. nih.govmanchester.ac.uk These findings underscore how the availability and metabolism of mannose and its derivatives can profoundly reshape cellular differentiation and function by directly intervening in critical signaling cascades.

Influence on Immunological Responses through Carbohydrate Interactions

Carbohydrates play a pivotal role in regulating the immune system, and mannose derivatives have demonstrated significant immunomodulatory effects. Supplementation with D-mannose has been shown to suppress immunopathology in mouse models of autoimmune diabetes and airway inflammation. nih.gov This effect is largely attributed to its ability to increase the proportion of Foxp3+ regulatory T cells (Tregs), a class of immune cells essential for maintaining tolerance and preventing autoimmune reactions. nih.govmanchester.ac.uk

The mechanism involves the D-mannose-driven induction of Treg differentiation from naive CD4+ T cells. manchester.ac.uk Beyond autoimmunity, mannose metabolism has been identified as a key regulator of anti-tumor immunity. nih.gov Diminished mannose metabolism is a feature of dysfunctional T cells in tumors, and conversely, enhancing mannose metabolism in T cells used for adoptive therapy restricts their exhaustion and boosts their anti-tumor activity. nih.gov These immunoregulatory functions highlight the therapeutic potential of modulating mannose pathways.

Interactions with Lectins and Carbohydrate-Binding Proteins

Lectins are proteins that bind specifically to carbohydrates and are crucial for cell-cell recognition, adhesion, and signaling. The interaction of mannose-containing glycans with C-type lectins, a major class of animal lectins, is Ca²⁺-dependent and highly specific. nih.gov The macrophage mannose receptor (CD206), for example, has C-type carbohydrate-recognition domains (CRDs) that bind to mannose, fucose, and N-acetylglucosamine residues on various pathogens and endogenous glycoproteins. nih.gov

The specificity of mannose-binding lectins is precise, often distinguishing between mannose and its epimer, glucose, based on the axial orientation of the hydroxyl group at the C-2 position. umich.edu The interaction is also sensitive to modifications at other positions. For the lectin Concanavalin A (Con A), substitution at the 3-O position of a monosaccharide can lead to significantly stronger inhibition of binding compared to the parent sugar. umich.edu This suggests that the introduction of an amino group at the C-3 position, as in 3-amino-3-deoxy-D-mannose, would fundamentally alter the hydrogen bonding pattern within the lectin's binding site. While direct binding studies for 3-amino-3-deoxy-D-mannose are limited, the established specificities of mannose-binding lectins indicate that such a modification would have a profound impact on recognition, potentially inhibiting or altering the nature of the interaction.

| Lectin | Abbreviation | Primary Specificity | Notes |

|---|---|---|---|

| Concanavalin A | Con A | High-mannose, complex, hybrid, bisecting N-glycans | Recognizes the D-manno or D-gluco configuration; binding can be enhanced by 3-O-substitution. umich.eduzbiotech.com |

| Hippeastrum hybrid lectin | HHL / HHA | High Mannose N-glycans, terminal α-mannose | Shows high affinity for the mannose core trisaccharide Manα1,6(Manα1,3)Man. zbiotech.comnih.govacs.org |

| Galanthus nivalis lectin | GNA | Terminal α-D-Manp-(1→3)-D-mannose units | Distinguishes D-mannose from D-glucose, preferring an axial OH-2 group. umich.edu |

| Morniga M | MNA-M | Mannose-terminated N-glycans (Man₃-Man₆) | Requires the chitobiose core for recognition; prefers unsubstituted Manα1-3 or Manα1-6. nih.govacs.org |

Enzymatic Transformations Involving 3-Amino-3-deoxy-D-mannose and Related Amino Sugars

The biosynthesis of amino sugars often involves a series of enzymatic steps starting from a common precursor. Perosamine (4-amino-4,6-dideoxy-D-mannose), an unusual sugar found in the O-antigen of bacteria like Vibrio cholerae, is synthesized in a multi-step pathway. wisc.edunih.gov The final step, the amination of the C-4' position of GDP-4-keto-6-deoxymannose, is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme GDP-perosamine synthase. wisc.eduuniprot.orgwikipedia.org

Interestingly, GDP-perosamine synthase exhibits substrate promiscuity. Research has shown that it can act on an unnatural substrate, GDP-4-keto-3,6-dideoxymannose. wisc.edu This reaction, where the enzyme catalyzes amination at the C-4' position in the absence of a C-3' hydroxyl group, results in the enzymatic synthesis of a novel sugar: GDP-4-amino-3,4,6-trideoxy-D-mannose, a 3-deoxy form of GDP-perosamine. wisc.edunih.gov This demonstrates that enzymes in amino sugar pathways can accommodate and process 3-deoxy-mannose structures. Kinetic analyses have shown that while the enzyme's affinity (Kₘ) for the unnatural 3-deoxy substrate is similar to the natural substrate, the catalytic rate (kcat) is significantly reduced. nih.gov

| Substrate | Kₘ (mM) | kcat (s⁻¹) |

|---|---|---|

| GDP-4-keto-6-deoxymannose (Natural) | 0.09 | 4.0 |

| GDP-4-keto-3,6-dideoxymannose (Unnatural) | 0.10 | 0.022 |

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and is composed of three domains: lipid A, the core oligosaccharide, and the O-antigen. genome.jpnih.gov While related amino sugars like N-acetyl-perosamine are known components of the variable O-antigen region in bacteria such as E. coli O157:H7 and Vibrio cholerae O1, the core is generally considered more conserved. wikipedia.orgnih.gov

The LPS core is divided into an inner and outer region. The inner core, proximal to lipid A, is typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose. nih.govcdnsciencepub.com However, research has demonstrated that this structure can be modified. The mannosyl transferase LpcC from Rhizobium leguminosarum, which normally adds a mannose unit to the inner Kdo moiety, can be expressed in Salmonella or E. coli mutants that lack the ability to add heptose. nih.gov In these engineered strains, the enzyme incorporates a mannose residue into the LPS core in place of the usual heptose, creating a hybrid LPS structure. nih.gov This finding illustrates a biochemical pathway through which mannose derivatives could potentially be incorporated into the LPS core, highlighting the plasticity of the core assembly process.

Strategic Chemical Modifications and Derivatization of 3 Amino 3 Deoxy D Mannose Hydrochloride

Approaches for Glycoconjugate and Protein Functionalization

The conjugation of sugars to proteins and other biomolecules, known as glycoconjugation, is a critical process for enhancing the antigenicity of sugars and for developing targeted therapeutics. nih.gov The amino group of 3-amino-3-deoxy-D-mannose provides a key handle for its attachment to proteins, often targeting the ε-amino group of lysine (B10760008) residues. nih.gov

One common method for protein functionalization is reductive amination . This involves the reaction of the sugar's aldehyde group (or a derivative) with a primary amine on a protein to form a Schiff base, which is then reduced to a stable amine linkage. nih.gov While direct conjugation is possible, the use of bifunctional linkers is a widespread practice to improve conjugation yields and provide spatial separation between the sugar and the protein. nih.gov

Another approach involves the formation of a stable oxime linkage . In this method, the protein is modified with a linker containing an aminooxy group, while the carbohydrate part is functionalized with an aldehyde or keto group. The condensation of these two moieties results in an efficient and stable conjugation, which can be performed in aqueous solutions near physiological pH. acs.org

The creation of glycoconjugates often serves to elicit an immune response, leading to the development of carbohydrate-based vaccines. acs.orgmdpi.com For instance, synthetic oligosaccharides can be covalently attached to carrier proteins like tetanus toxoid to generate antibodies against the carbohydrate portion. acs.org

Table 1: Methods for Protein Glycoconjugation

| Conjugation Method | Reactive Groups | Linkage Formed | Key Features |

| Reductive Amination | Aldehyde/Ketone + Amine | Amine | Utilizes a mild reducing agent like sodium cyanoborohydride. nih.gov |

| Oxime Ligation | Aminooxy + Aldehyde/Keto | Oxime | Forms a stable linkage under physiological conditions. acs.org |

| Amidation | Carboxylic Acid + Amine | Amide | Can be achieved by oxidizing the reducing end of the sugar. nih.gov |

Applications as Glycosyl Donors and Acceptors in Oligosaccharide Synthesis

The synthesis of complex oligosaccharides relies on the controlled formation of glycosidic bonds between monosaccharide units. 3-Amino-3-deoxy-D-mannose can participate in these reactions as either a glycosyl donor or a glycosyl acceptor.

As a glycosyl donor , a derivative of 3-amino-3-deoxy-D-mannose is activated at its anomeric carbon (C-1) to facilitate reaction with a hydroxyl group on a glycosyl acceptor. The amino group at C-3 is typically protected during this process. Various activating groups, such as imidates or iodides, can be installed at the anomeric position to create efficient glycosyl donors. nih.govnih.govresearchgate.net For example, mannosyl iodide donors have been shown to be effective in the synthesis of high-mannose oligosaccharides. nih.govresearchgate.net The stereochemical outcome of the glycosylation (α or β) is a critical aspect and is influenced by factors such as the protecting groups on the sugar, the promoter used, and the reaction conditions.

As a glycosyl acceptor , a hydroxyl group on the 3-amino-3-deoxy-D-mannose derivative is made available to react with an activated glycosyl donor. The selective protection and deprotection of the various hydroxyl groups on the mannose ring are crucial for directing the glycosylation to the desired position. nih.gov For instance, to create a specific linkage, all other hydroxyl groups would be protected, leaving only the target hydroxyl group free to act as an acceptor.

The synthesis of complex glycans, such as those found on the surface of bacteria, often involves the sequential addition of monosaccharide units using this donor-acceptor strategy. nih.gov

Advanced Derivatization Techniques for Enhanced Research Utility

To expand the utility of 3-amino-3-deoxy-D-mannose in research, various derivatization techniques are employed to introduce specific functionalities. nih.gov These modifications can facilitate the detection, purification, or conjugation of the sugar and the molecules to which it is attached.

Derivatization often involves the chemical modification of the amino or hydroxyl groups. url.edusigmaaldrich.com For example, the amino group can be acylated to introduce different functionalities or to act as a protecting group during other synthetic steps. The hydroxyl groups can be selectively protected and deprotected to allow for regioselective modifications.

One key application of derivatization is in the preparation of samples for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govsigmaaldrich.comnih.gov Derivatization can improve the volatility and chromatographic behavior of the sugar, as well as enhance its detection sensitivity. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Strategies for Amino Sugars

| Derivatization Technique | Target Functional Group | Purpose |

| Acylation | Amino, Hydroxyl | Protection, introduction of new functionalities |

| Silylation | Hydroxyl, Amino | Increase volatility for GC analysis. sigmaaldrich.com |

| PMP Derivatization | Reducing end | Enhance UV detection in HPLC. nih.gov |

| Click Chemistry Modification | Amino, Hydroxyl | Introduction of bioorthogonal handles for labeling and conjugation. bachem.com |

Click Chemistry Applications in Amino Sugar Labeling and Conjugation

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and specific. bachem.comnd.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. bachem.comnd.edu

To utilize click chemistry, 3-amino-3-deoxy-D-mannose can be derivatized to contain either an azide (B81097) or an alkyne group. This is often achieved by reacting the amino group or a hydroxyl group with a reagent containing the desired "clickable" moiety. bachem.com For instance, an azide can be introduced via diazotization of the amino group, or an alkyne can be installed by reacting a hydroxyl group with an alkyne-containing electrophile.

Once functionalized, this "clickable" amino sugar can be used for a variety of applications:

Labeling: The modified sugar can be incorporated into glycans in living cells through their natural metabolic pathways. nih.gov Subsequent reaction with a fluorescently labeled alkyne or azide allows for the visualization and tracking of these glycans. nih.govresearchgate.net

Conjugation: The clickable amino sugar can be attached to proteins, lipids, or other molecules that have been functionalized with the complementary click handle. bachem.com This provides a highly efficient and specific method for creating complex glycoconjugates. nih.gov

The bioorthogonal nature of click chemistry means that the reaction proceeds without interfering with other functional groups present in biological systems, making it a powerful tool for studying the role of sugars in living organisms. nih.govresearchgate.net

Advanced Analytical Methodologies for 3 Amino 3 Deoxy D Mannose Hydrochloride and Its Glycans

High-Resolution Spectroscopic and Spectrometric Methods for Complex Carbohydrate Structure Elucidation

The definitive identification and structural characterization of 3-Amino-3-deoxy-D-mannose and its glycans rely heavily on high-resolution spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing atomic-level structural details and information on molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For carbohydrates like 3-Amino-3-deoxy-D-mannose, NMR provides information on the sugar ring's conformation, the stereochemistry of chiral centers, and the linkages between sugar units in a glycan chain.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information. The chemical shifts in ¹H NMR can indicate the anomeric configuration (α or β) of the sugar, while ¹³C NMR is particularly useful for identifying the carbon backbone. For instance, the presence of an amino group at the C3 position in 3-Amino-3-deoxy-D-mannose would significantly influence the chemical shifts of the neighboring protons and carbons compared to its parent sugar, D-mannose.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete structural assignment of complex glycans containing 3-Amino-3-deoxy-D-mannose.

COSY and TOCSY experiments reveal proton-proton correlations, helping to establish the connectivity of protons within a sugar ring.

HSQC correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached proton signals.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between different monosaccharide units in a glycan.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and composition of molecules. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can provide valuable structural information about glycans. For glycans containing 3-Amino-3-deoxy-D-mannose, MS can confirm the presence of the amino sugar and help to determine its position within the glycan chain.

In MS analysis of glycans, different ionization techniques can be employed, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The fragmentation of glycans in the mass spectrometer typically involves the cleavage of glycosidic bonds, providing information about the sequence of monosaccharides. Cross-ring cleavages can also occur, which can help to pinpoint the linkage positions. The presence of an amino group in 3-Amino-3-deoxy-D-mannose can influence the fragmentation pattern, potentially leading to characteristic fragment ions that can aid in its identification within a complex glycan.

For example, in the analysis of high-mannose glycans, which are structurally related to glycans that could contain 3-Amino-3-deoxy-D-mannose, tandem mass spectrometry can differentiate between isomers based on their fragmentation patterns. nih.govresearchgate.net

| Technique | Information Obtained for 3-Amino-3-deoxy-D-mannose Glycans | Illustrative Research Findings |

| 1D NMR (¹H, ¹³C) | Anomeric configuration, presence of the amino group, and basic carbon skeleton. | Comparison of spectra with D-mannose would show characteristic shifts for H-3 and C-3. |

| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Complete assignment of proton and carbon signals, determination of glycosidic linkages and overall 3D structure. | HMBC would be crucial to link the 3-amino-3-deoxy-D-mannose unit to other sugars in the glycan. |

| Mass Spectrometry (MS) | Molecular weight of the glycan, confirming the incorporation of the amino sugar. | A glycan containing one 3-amino-3-deoxy-D-mannose unit would show a specific mass increase. |

| Tandem Mass Spectrometry (MS/MS) | Sequence of monosaccharides, branching patterns, and potential location of the amino sugar. | Characteristic fragmentation patterns could be used to identify the amino sugar-containing fragments. |

Chromatographic and Electrophoretic Techniques for Glycan Separation and Analysis

Due to the microheterogeneity of glycosylation, where a single glycosylation site can be occupied by a variety of different glycan structures, powerful separation techniques are required. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most important techniques for the separation and analysis of glycans, including those containing 3-Amino-3-deoxy-D-mannose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating complex mixtures. For glycan analysis, several HPLC modes can be employed:

Normal-Phase HPLC (NP-HPLC): This is a common method for separating released and fluorescently labeled glycans. Separation is based on the hydrophilicity of the glycans.

Reversed-Phase HPLC (RP-HPLC): This technique is often used for the separation of derivatized glycans or for the analysis of glycopeptides.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become a popular choice for the separation of native or labeled glycans, offering excellent resolution.

Anion-Exchange Chromatography (AEC): This method is particularly useful for separating charged glycans, such as those containing sialic acids or, in this case, the protonated amino group of 3-Amino-3-deoxy-D-mannose under acidic conditions.

The presence of the basic amino group in 3-Amino-3-deoxy-D-mannose can be exploited for selective separation or detection. For instance, chiral HPLC methods have been developed for the separation of enantiomers of amino acids and other chiral amines, and similar principles could be applied to resolve stereoisomers of amino sugars. lgcstandards.comresearchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. CE is particularly well-suited for the analysis of charged glycans and can provide very high separation efficiency. For the analysis of glycans containing 3-Amino-3-deoxy-D-mannose, the amino group can be protonated at low pH, allowing for separation in a cationic mode. Alternatively, the glycans can be derivatized with a charged or fluorescent tag to enhance detection and separation.

Different modes of CE can be utilized for glycan analysis:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where analytes are separated in a free solution.

Capillary Gel Electrophoresis (CGE): This method uses a polymer network as a sieving matrix to separate glycans based on their size. It has been successfully used to separate high-mannose type oligosaccharides. tum.de

Micellar Electrokinetic Chromatography (MEKC): This technique uses micelles to separate neutral and charged analytes.

| Technique | Separation Principle | Application to 3-Amino-3-deoxy-D-mannose Glycans | Illustrative Separation Parameters |

| NP-HPLC | Partitioning based on hydrophilicity. | Separation of fluorescently labeled glycans containing the amino sugar. | Acetonitrile/water gradient on an amide-based column. |

| HILIC | Partitioning into a water-enriched layer on a polar stationary phase. | High-resolution separation of native or labeled glycans. | Acetonitrile/ammonium formate (B1220265) gradient. |

| AEC | Interaction with a charged stationary phase. | Separation of glycans based on the charge of the protonated amino group. | Salt or pH gradient on an anion-exchange column. |

| CZE | Separation based on charge-to-size ratio in free solution. | Analysis of charged, derivatized glycans. | Borate or phosphate (B84403) buffers. |

| CGE | Sieving through a polymer matrix based on size. | High-resolution separation of different sized glycans containing the amino sugar. | Replaceable polymer solutions in the capillary. |

Isotopic Labeling Strategies in Glycan Research

Quantitative analysis of changes in glycosylation is crucial for understanding the biological significance of different glycan structures. Isotopic labeling strategies, coupled with mass spectrometry, have become powerful tools for the relative and absolute quantification of glycans. These methods can be applied to study the abundance of glycans containing 3-Amino-3-deoxy-D-mannose.

There are two main approaches to isotopic labeling in glycomics:

Metabolic Labeling: In this approach, cells are grown in a medium containing isotopically labeled precursors, such as ¹³C-glucose or ¹⁵N-glutamine. nih.govlgcstandards.com These labeled precursors are incorporated into the biosynthetic pathways of glycans, resulting in the production of isotopically labeled glycans. For glycans containing 3-Amino-3-deoxy-D-mannose, labeling with ¹⁵N-glutamine would lead to the incorporation of ¹⁵N into the amino group of the sugar. This allows for the direct comparison of glycan profiles from different cell populations (e.g., healthy vs. diseased) by mixing the "light" (¹⁴N) and "heavy" (¹⁵N) samples and analyzing them by mass spectrometry. The ratio of the intensities of the isotopic peaks provides a relative quantification of each glycan.

Chemical Labeling: In this method, glycans are chemically derivatized with isotopically labeled tags after they have been released from the glycoprotein (B1211001). A common strategy is reductive amination, where the reducing end of the glycan is labeled with a tag containing a stable isotope, such as ¹³C or ¹⁵N. For example, glycans can be labeled with "light" and "heavy" versions of aniline (B41778) or other amine-containing tags. This approach allows for the multiplexed analysis of several samples in a single experiment.

Isotopic labeling provides a robust method for quantitative glycomics, enabling the identification of changes in the expression of specific glycans, including those containing 3-Amino-3-deoxy-D-mannose, in various biological contexts.

| Labeling Strategy | Principle | Application to 3-Amino-3-deoxy-D-mannose Glycans | Expected Outcome |

| Metabolic Labeling with ¹⁵N-glutamine | Incorporation of ¹⁵N into amino sugars during biosynthesis. | Cells producing glycans with 3-amino-3-deoxy-D-mannose are grown in ¹⁵N-glutamine containing medium. | Mass shift in the MS spectrum of the glycan corresponding to the number of nitrogen atoms. |

| Metabolic Labeling with ¹³C-glucose | Incorporation of ¹³C into the entire carbon backbone of the glycan. | Cells are cultured with ¹³C-glucose as the carbon source. | Significant mass shift in the MS spectrum, facilitating quantification. |

| Chemical Labeling (e.g., with isotopic aniline) | Derivatization of the released glycan with a "light" or "heavy" isotopic tag. | Glycans containing 3-amino-3-deoxy-D-mannose are released and labeled. | Paired isotopic peaks in the mass spectrum for each glycan, allowing for relative quantification. |

Structure Activity Relationship Studies of 3 Amino 3 Deoxy D Mannose Hydrochloride

Investigation of Stereochemical Determinants in Biological Activity

The stereochemistry of 3-Amino-3-deoxy-D-mannose is a critical factor in its biological activity. The spatial arrangement of its functional groups, particularly the amino group at the C-3 position, dictates how the molecule interacts with biological targets such as enzymes and receptors. Research into the synthesis of derivatives of this amino sugar has revealed that the stereochemical outcome of glycosylation reactions is highly sensitive to the nature of the protecting groups used, which in turn influences the biological potential of the resulting compounds.

Studies have shown that the substituent at the C-3 position of the mannose ring plays a pivotal role in determining the stereochemical course of glycosylation. nih.gov For instance, in the synthesis of 3-amino-3-deoxy-β-mannopyranosides, the choice of the nitrogen-protecting group is a key determinant of the anomeric selectivity (α versus β). When a benzylidene imine (a Schiff's base) is used as the protecting group for the amino function, a high degree of β-selectivity is achieved. nih.govnih.gov In contrast, the use of N-phthalimido or N-acetamido protecting groups leads to a pronounced preference for the formation of α-glycosides. nih.govnih.gov An azido (B1232118) group at the C-3 position results in intermediate selectivity, yielding a mixture of α and β anomers. nih.govnih.gov

This stereochemical control is paramount because the anomeric configuration (α or β) of the glycosidic linkage in more complex glycoconjugates is often a key determinant of their biological activity. The ability to selectively synthesize either the α or β anomer of 3-amino-3-deoxy-D-mannose-containing glycosides allows for the systematic investigation of how each stereoisomer interacts with biological systems. This, in turn, provides valuable insights into the specific structural requirements for a desired biological effect.

| Protecting Group at C-3 | Predominant Stereochemical Outcome |

| Benzylidene Imine (Schiff's Base) | High β-selectivity |

| N-Phthalimido | High α-selectivity |

| N-Acetamido | High α-selectivity |

| Azido | Intermediate selectivity (α/β mixture) |

Elucidation of Functional Group Contributions to Reactivity and Molecular Interactions

For example, the steric bulk of a p-trifluoromethylbenzylidene imine as a protecting group for the 3-amino group has been found to be comparable to that of the 3-O-benzyl ethers commonly used in mannoside synthesis. This mimicry of steric properties is believed to be a key factor in achieving high β-selectivity. nih.gov This highlights how a specific functional group, in this case, the protecting group on the amine, can be rationally chosen to influence molecular interactions during a chemical transformation to yield a desired product with specific stereochemistry.

Comparative Structural and Functional Analysis with Related Amino Sugars

To fully appreciate the structure-activity relationship of 3-Amino-3-deoxy-D-mannose, it is instructive to compare it with other well-known amino sugars such as D-glucosamine and D-galactosamine, as well as its parent sugar, D-mannose.

D-Mannose , the parent sugar of 3-Amino-3-deoxy-D-mannose, is a C-2 epimer of glucose and plays several important roles in human physiology, including the glycosylation of proteins. nih.gov It has been investigated for its potential therapeutic applications, notably in the prevention of recurrent urinary tract infections (UTIs). nih.govnih.gov The mechanism of action involves the inhibition of bacterial adhesion to the urothelial cells by binding to the FimH adhesin on the surface of uropathogenic E. coli. nih.gov This interaction is a physical one, preventing the bacteria from colonizing the urinary tract. nih.gov

D-Glucosamine , an amino sugar derived from glucose, is a widely known component of dietary supplements for joint health. It is a precursor for the biosynthesis of glycosaminoglycans, which are major components of cartilage. Its biological activity is thus primarily related to its role as a building block for larger macromolecules in connective tissues.

D-Galactosamine , a C-4 epimer of glucosamine (B1671600), is another important amino sugar found in glycoproteins. wikipedia.org However, in experimental settings, galactosamine is known to be a hepatotoxic agent, capable of inducing liver damage in animal models. wikipedia.org This toxicity is thought to arise from the depletion of uridine (B1682114) triphosphate (UTP) in liver cells, which disrupts essential metabolic processes. wikipedia.org

In comparison, 3-Amino-3-deoxy-D-mannose offers a different structural template. The placement of the amino group at the C-3 position, rather than the C-2 position as in glucosamine and galactosamine, fundamentally alters its three-dimensional structure and potential binding interactions. While research into the specific biological activities of 3-Amino-3-deoxy-D-mannose is ongoing, its structural similarity to mannose suggests potential roles in modulating biological processes that involve mannose recognition. Furthermore, its synthetic nature allows for the introduction of various modifications to probe and potentially enhance its biological effects, for example, in the development of novel antibacterial or anticancer agents. uobaghdad.edu.iq

| Compound | Key Structural Feature | Primary Biological Role/Application |

| 3-Amino-3-deoxy-D-mannose | Amino group at C-3 of mannose | Investigational; potential for therapeutic development |

| D-Mannose | Aldohexose, C-2 epimer of glucose | Protein glycosylation, prevention of UTIs nih.govnih.gov |

| D-Glucosamine | Amino group at C-2 of glucose | Precursor for glycosaminoglycans, joint health supplements |

| D-Galactosamine | Amino group at C-2 of galactose | Component of glycoproteins; hepatotoxic in experimental models wikipedia.org |

Future Directions and Emerging Research Avenues for 3 Amino 3 Deoxy D Mannose Hydrochloride Research

Integration of Computational Glycobiology and Molecular Modeling

Computational approaches are becoming indispensable in modern chemical and biological research, offering insights that are often difficult to obtain through experimental methods alone. For 3-Amino-3-deoxy-D-mannose hydrochloride, the integration of computational glycobiology and molecular modeling promises to elucidate its structural and dynamic properties at an atomic level.

Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the conformational landscape of 3-Amino-3-deoxy-D-mannose in various environments. nih.govjst.go.jpglycoforum.gr.jp By employing force fields specifically parameterized for carbohydrates, such as CHARMM, researchers can simulate its behavior in aqueous solution, its interactions with proteins, and its influence on the structure of glycoconjugates. nih.gov These simulations can reveal preferential glycosidic bond angles and ring conformations, which are crucial for understanding its recognition by enzymes and receptors. glycoforum.gr.jpgu.se

Furthermore, ab initio molecular dynamics (AIMD) simulations can be employed to investigate the mechanisms of reactions involving this amino sugar, such as its enzymatic transfer by glycosyltransferases. acs.org This method allows for the explicit treatment of electronic rearrangements during bond formation and cleavage, providing a level of detail that is inaccessible to classical MD. acs.org Such studies can help in predicting the outcomes of glycosylation reactions and in designing modified versions of the sugar with altered reactivity. acs.org

The potential applications of computational modeling for this compound are summarized in the table below.

| Computational Method | Application to 3-Amino-3-deoxy-D-mannose HCl | Potential Insights |

| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics in solution and when bound to proteins. | Preferred 3D structures, flexibility, and interaction interfaces with biological macromolecules. nih.govjst.go.jpglycoforum.gr.jp |

| Ab Initio Molecular Dynamics (AIMD) | Investigating the reaction mechanisms of glycosylation involving the amino sugar. | Detailed electronic-level understanding of enzymatic and chemical reactions. acs.org |

| Docking Studies | Predicting the binding pose and affinity to the active sites of enzymes (e.g., glycosyltransferases, kinases). | Identification of potential protein targets and basis for inhibitor design. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions with high accuracy by treating the active site quantum mechanically. | Energetics and transition states of catalytic processes involving the amino sugar. |

Novel Applications in Chemical Biology and Glycoscience

The unique structure of 3-Amino-3-deoxy-D-mannose hydrochloride, with its amino group at the C3 position, makes it a valuable scaffold for the development of novel tools for chemical biology and glycoscience. Future research will likely focus on harnessing this structure to probe and manipulate biological processes.

One promising avenue is the development of metabolic labeling probes. creative-proteomics.comthermofisher.com By chemically modifying 3-Amino-3-deoxy-D-mannose with bioorthogonal handles, such as azides or alkynes, researchers can create versions of the sugar that can be fed to cells and incorporated into their glycans. creative-proteomics.comacs.org Subsequent "click chemistry" reactions can then be used to attach fluorescent dyes or affinity tags, allowing for the visualization and identification of the glycoconjugates containing this specific amino sugar. acs.org This approach could be instrumental in tracking the metabolic fate of the sugar and identifying the enzymes that process it.

Moreover, this amino sugar can serve as a precursor for the synthesis of inhibitors of carbohydrate-processing enzymes. rsc.org For example, it could be used to generate analogs that mimic the transition state of glycosyltransferase or glycoside hydrolase reactions, thereby acting as potent and specific inhibitors. researchgate.net The synthesis of such compounds would be invaluable for studying the function of these enzymes in health and disease. rsc.org The strategic placement of the amino group can also influence the stereochemical outcome of glycosylation reactions, a feature that can be exploited in the synthesis of complex oligosaccharides. nih.gov

Below is a table outlining potential chemical biology applications.

| Application Area | Specific Use of this compound Derivative | Research Goal |

| Metabolic Labeling | Azido- or alkynyl-modified analogs for bioorthogonal chemistry. creative-proteomics.comacs.org | To visualize and identify glycans containing the amino sugar in living cells. |

| Enzyme Inhibition | Synthesis of transition-state analogs for glycosyltransferases or glycoside hydrolases. nih.govnih.gov | To create specific inhibitors for studying enzyme function and for potential therapeutic development. |

| Chemical Probes | Isotopically labeled (e.g., with deuterium) analogs. utmb.edu | To trace metabolic pathways and quantify fluxes using mass spectrometry. |

| Synthetic Carbohydrate Chemistry | As a building block for the synthesis of rare or modified oligosaccharides. nih.govnih.gov | To construct complex glycans with specific biological activities. |

Technological Advancements Driving Amino Sugar Research

The exploration of 3-Amino-3-deoxy-D-mannose hydrochloride and other amino sugars is being propelled by significant technological advancements in synthesis, screening, and production.

High-throughput screening (HTS) platforms are revolutionizing the discovery of enzyme inhibitors. researchgate.netnih.gov By using luminescence- or fluorescence-based assays, it is possible to rapidly screen large libraries of compounds for their ability to inhibit glycosyltransferases that might use 3-Amino-3-deoxy-D-mannose or a derivative as a substrate. nih.govmdpi.com This technology accelerates the identification of lead compounds for drug development and chemical probes for basic research. nih.gov

In the realm of synthesis, chemoenzymatic approaches are becoming increasingly powerful. mdpi.comnih.gov These methods combine the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. mdpi.comresearchgate.net For instance, glycosyltransferases or other carbohydrate-active enzymes could be used to incorporate 3-Amino-3-deoxy-D-mannose into larger oligosaccharides with high precision, overcoming many of the challenges of traditional chemical glycosylation. nih.gov The development of engineered enzymes with altered substrate specificities will further expand the synthetic possibilities. acs.org

Furthermore, advances in metabolic engineering and biocatalysis are paving the way for the efficient and sustainable production of rare sugars like 3-Amino-3-deoxy-D-mannose. nih.gov By engineering microorganisms to express specific enzymatic pathways, it may become feasible to produce this compound from simple, inexpensive starting materials, thereby making it more accessible for research and potential commercial applications. nih.gov

The table below highlights key technologies and their impact on research into this amino sugar.

| Technology | Impact on this compound Research |

| High-Throughput Screening (HTS) | Enables rapid discovery of inhibitors for enzymes that process the amino sugar, facilitating drug discovery and functional studies. researchgate.netnih.govmdpi.com |

| Chemoenzymatic Synthesis | Allows for the efficient and stereoselective synthesis of complex glycans containing the amino sugar, providing access to novel biomolecules. mdpi.comnih.gov |

| Metabolic Engineering & Biocatalysis | Offers a sustainable and potentially large-scale production route for the amino sugar, increasing its availability for research. nih.gov |

| Advanced Mass Spectrometry | Facilitates the detailed structural characterization of glycoconjugates incorporating the amino sugar and the quantification of its metabolic turnover. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-deoxy-D-mannose HCl, and how can purity be ensured during preparation?

- Methodological Answer : The compound is synthesized via glycosylation reactions, such as those employing N-iodosuccinimide/silver triflate promoters, which are effective for introducing amino sugar residues into oligosaccharides . Post-synthesis, purity can be verified using reversed-phase HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) to confirm molecular weight and detect impurities . Potentiometric titration (using derivative plots for endpoint detection) may also quantify residual HCl or free amino groups .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming stereochemistry and regiochemistry. For example, the axial/equatorial orientation of the amino group at C3 can be resolved via NOESY correlations . High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₆H₁₄ClNO₅) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Despite its non-hazardous classification under GHS, standard precautions apply: use fume hoods to avoid inhalation of hydrochloride vapors, wear nitrile gloves to prevent skin contact, and store the compound in airtight containers at -20°C to limit hygroscopic degradation . Emergency procedures for accidental exposure include rinsing eyes/skin with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How does this compound interact in enzymatic systems, particularly in glycoconjugate biosynthesis?

- Methodological Answer : The compound serves as a substrate analog in studies of glycosyltransferases or epimerases. For example, its incorporation into oligosaccharides can be tracked using isotopic labeling (e.g., ¹³C at C6) followed by LC-MS/MS analysis to monitor enzymatic activity or inhibition . Competitive inhibition assays with wild-type vs. mutant enzymes can elucidate substrate specificity .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) identify polymorphs, while Karl Fischer titration quantifies water content. Comparative studies using standardized solvents (e.g., anhydrous DMSO vs. aqueous buffers) clarify solubility profiles .

Q. How can researchers differentiate this compound from structural isomers like 4-Amino-4,6-dideoxy-D-mannose?

- Methodological Answer : Ion-mobility mass spectrometry (IMS) separates isomers based on collision cross-section differences. Enzymatic digestion with mannosidases (e.g., α-mannosidase) followed by HPLC analysis can also distinguish resistance patterns: the 3-amino derivative resists cleavage at the α-(1→3) linkage, unlike 4-amino analogs .

Q. What strategies stabilize this compound in aqueous solutions for long-term biochemical assays?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. In solution, buffering at pH 4–5 (acetate buffer) minimizes hydrolysis of the glycosidic bond. Real-time stability studies using NMR or circular dichroism (CD) monitor degradation products like free mannose or ammonium ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.